molecular formula C8H11Cl2N5 B589804 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride CAS No. 1794816-89-9

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride

Cat. No.: B589804
CAS No.: 1794816-89-9
M. Wt: 252.135
InChI Key: NAFSLMFLGYXGIF-FOMJDCLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is a deuterium-labeled compound, specifically the deuterium-labeled form of 1-(4-Chlorophenyl)biguanide Hydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride involves the incorporation of deuterium into the parent compound, 1-(4-Chlorophenyl)biguanide Hydrochloride. The process typically starts with the preparation of the deuterium-labeled precursor, followed by a series of chemical reactions to introduce the biguanide moiety. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterium gas and deuterated solvents is common in the industrial synthesis to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield deuterium-labeled amines .

Scientific Research Applications

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and in quality control processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)biguanide Hydrochloride: The non-deuterium-labeled form of the compound.

    1-(3-Chlorophenyl)biguanide Hydrochloride: A similar compound with a different position of the chlorine atom on the phenyl ring.

    1-(4-Bromophenyl)biguanide Hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in reaction rates and pathways, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H/i1D,2D,3D,4D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFSLMFLGYXGIF-FOMJDCLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=C(N)N=C(N)N)[2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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